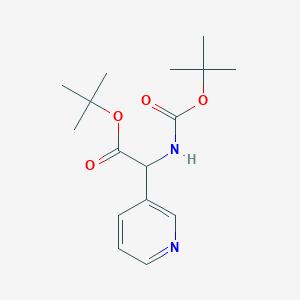

tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester is an organic compound belonging to the class of pyridinecarboxylic acids and derivatives. This compound is characterized by the presence of a pyridine ring bearing a carboxylic acid group or a derivative thereof . It is widely used in synthetic organic chemistry due to its unique reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl esters of Nα-protected amino acids from tert-butanol involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The reaction mixture is tightly closed, stirred at low temperatures, and then allowed to react at room temperature for an extended period . Another method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods .

Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems due to their efficiency and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include boron trifluoride etherate, anhydrous magnesium sulfate, and tert-butanol . The reaction conditions often involve low temperatures followed by room temperature reactions .

Major Products Formed: The major products formed from these reactions include tert-butyl esters and other derivatives of pyridinecarboxylic acids .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C16H24N2O4

Molecular Weight: 308.37 g/mol

CAS Number: 2442597-42-2

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during chemical synthesis, and a pyridine ring, which is essential for biological activity.

Research Applications

-

Medicinal Chemistry

- Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specificity.

- Prodrug Design : The tert-butoxycarbonyl group can be cleaved enzymatically, allowing for the release of active pharmaceutical ingredients in targeted tissues.

-

Biological Activity

- Enzyme Inhibition : Compounds similar to tert-butoxycarbonylamino-pyridin-3-yl-acetic acid have shown promise as inhibitors of key enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : Studies indicate that derivatives of this compound can protect neuronal cells from oxidative stress and inflammation. For instance, research has demonstrated reduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid beta peptides when treated with related compounds .

- Synthesis of Bioactive Molecules

Case Study 1: Neuroprotective Effects

A study focused on a structurally similar compound demonstrated its ability to reduce cell death and inflammatory markers in astrocytes under oxidative stress induced by amyloid beta. The results indicated significant neuroprotective properties, suggesting potential applications in treating neurodegenerative conditions.

Case Study 2: Antimicrobial Activity

Research explored the antimicrobial effects of pyridine derivatives, including tert-butoxycarbonylamino-pyridin-3-yl-acetic acid. The findings revealed notable antibacterial activity against various pathogens, highlighting its therapeutic potential in infection management.

Wirkmechanismus

The mechanism of action of tert-butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester involves its reactivity with various nucleophiles and reducing agents. The molecular targets and pathways involved include the formation of stable intermediates and the subsequent formation of the desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include other tert-butyl esters and pyridinecarboxylic acid derivatives .

Uniqueness: The uniqueness of tert-butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester lies in its stability and reactivity, making it a valuable compound in synthetic organic chemistry .

Biologische Aktivität

tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester (CAS No. 2442597-42-2) is a chemical compound that belongs to the class of pyridine derivatives, which are known for their diverse biological activities. This compound features a pyridine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety, making it a potential candidate for various pharmacological applications.

- Molecular Formula : C₁₆H₂₄N₂O₄

- Molecular Weight : 304.37 g/mol

- Structure : The compound contains a pyridine ring, an acetic acid group, and a tert-butoxycarbonyl protecting group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes relevant to metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signaling pathways involved in various physiological responses.

Research Findings

Recent studies have highlighted the potential biological activities of this compound:

- Anticancer Properties : Preliminary research indicates that derivatives of pyridine compounds can exhibit anticancer effects by inducing apoptosis in cancer cells. For instance, compounds similar to tert-butoxycarbonylamino-pyridin-3-yl-acetic acid have shown promise in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Activity : Some studies suggest that pyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Neuroprotective Effects : There is emerging evidence that certain pyridine compounds can provide neuroprotection against oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various pyridine derivatives on cancer cell lines, tert-butoxycarbonylamino-pyridin-3-yl-acetic acid was tested against human breast cancer cells (MCF-7). The compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of several pyridine derivatives against Gram-positive and Gram-negative bacteria. tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid exhibited notable antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

Table 1: Biological Activities of this compound

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Anticancer | IC50 = 15 µM in MCF-7 cells | |

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Neuroprotective | Reduces oxidative stress |

Table 2: Comparison with Related Compounds

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 15 µM | 32 µg/mL |

| Related Compound A | 20 µM | 64 µg/mL |

| Related Compound B | 10 µM | 16 µg/mL |

Eigenschaften

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-8-7-9-17-10-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTIJDYTPRLUOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.